Glutamine T-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

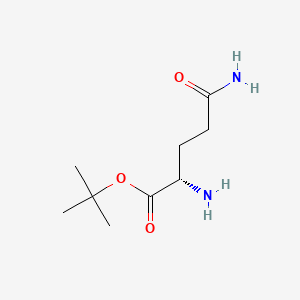

Glutamine T-butyl ester, also known as tert-butyl L-glutaminate, is an organic compound with the molecular formula C9H18N2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with a tert-butyl group. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glutamine T-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the ester in good quantities .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butanol and appropriate catalysts remains central to the process .

Chemical Reactions Analysis

Types of Reactions: Glutamine T-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to glutamine and tert-butanol in the presence of water and an acid or base catalyst.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Glutamine and tert-butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glutamine T-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in studies of amino acid transport and metabolism.

Medicine: Investigated for its potential in drug delivery systems due to its enhanced stability and solubility.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Glutamine T-butyl ester involves its hydrolysis to release glutamine, which then participates in various biochemical pathways. Glutamine is a key amino acid involved in protein synthesis, nitrogen metabolism, and as a precursor for the synthesis of nucleotides and other bioactive molecules . The ester form enhances its stability and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Glutamine: The parent amino acid, involved in numerous metabolic processes.

Glutamine Methyl Ester: Another ester derivative with similar applications but different stability and solubility profiles.

Glutamine Ethyl Ester: Similar to the T-butyl ester but with an ethyl group, affecting its chemical properties and applications

Uniqueness: Glutamine T-butyl ester stands out due to its enhanced stability and solubility compared to other esters. This makes it particularly useful in applications requiring prolonged stability and efficient transport .

Biological Activity

Glutamine T-butyl ester is an important derivative of glutamine, a non-essential amino acid that plays a crucial role in various biological processes including protein synthesis, cell proliferation, and metabolic regulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized by modifying the glutamine molecule through esterification with tert-butyl alcohol. This modification enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The molecular weight of this compound is approximately 408.76 Da, and it belongs to the class of organic compounds known as glutamine derivatives .

Enzymatic Activity

this compound exhibits enzymatic activity related to the biosynthesis of pyroglutamyl peptides. It catalyzes the formation of N-terminal pyroglutamate from truncated amyloid-beta peptides, indicating its potential role in neurodegenerative processes associated with Alzheimer's disease . The specific enzymatic function is attributed to its action as a glutaminyl-peptide cyclotransferase, which influences peptide stability and aggregation properties .

Transport Mechanisms

Research indicates that the uptake of this compound may involve multiple transport systems. Competitive inhibition studies have shown that while certain amino acid transporters are involved in its uptake, other pathways may also contribute significantly to its cellular absorption . This suggests a complex interaction with cellular transport mechanisms that could be exploited for therapeutic purposes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of glutamine derivatives, including this compound. In vitro experiments demonstrate that these compounds can suppress the growth of various cancer cell lines:

- Breast Cancer Cells : Glutamine T-butyl esters were tested against MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells. Results showed significant growth inhibition, although they were less potent compared to other compounds such as L-γ-methyleneglutamic acid amides .

- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of glutaminolysis—a metabolic pathway critical for cancer cell proliferation. By disrupting this pathway, glutamine derivatives can induce apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of various glutamine derivatives reveals that while this compound shows promise, its efficacy is often lower than that of more potent analogs. For instance, L-γ-methyleneglutamic acid amides have been shown to be as effective as established treatments like tamoxifen or olaparib in inhibiting breast cancer cell growth .

| Compound Type | Cell Line Tested | IC50 (µM) | Efficacy Comparison |

|---|---|---|---|

| This compound | MCF-7 | >100 | Less potent than L-γ-methyl... |

| L-γ-methyleneglutamic acid amide | MCF-7 | 5 | Comparable to tamoxifen |

| L-γ-methyleneglutamic acid amide | MDA-MB-231 | 10 | Comparable to olaparib |

Case Studies

- Breast Cancer Study : A study involving various breast cancer cell lines demonstrated that treatment with glutamine derivatives resulted in reduced cell viability after 72 hours. Notably, the non-malignant MCF-10A cells showed no significant growth inhibition, highlighting the selective toxicity towards cancerous cells .

- Neurodegenerative Research : Investigations into the role of this compound in neurodegenerative diseases suggest that its ability to influence amyloid peptide formation may provide insights into therapeutic strategies for conditions like Alzheimer's disease .

Properties

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPSEUXHSUTJS-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.